molecular formula C9H14Cl2FN3 B6197176 5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2680543-25-1

5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B6197176
CAS No.: 2680543-25-1
M. Wt: 254.13 g/mol
InChI Key: PQDZIJASOFVBHU-UHFFFAOYSA-N
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Description

5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a fluorine atom at the 5-position and a piperidin-4-yl group at the 4-position of the pyrimidine ring, making it a significant molecule in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or piperidin-4-yl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: Another fluorinated pyrimidine used in cancer treatment.

    4-(piperidin-4-yl)pyrimidine: Lacks the fluorine atom but shares the piperidin-4-yl group.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom at the 5-position enhances the compound’s biological activity and stability.

    Piperidin-4-yl Group: Provides additional pharmacophoric features, making it a versatile scaffold in drug design.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride involves the reaction of 5-fluoro-4-chloropyrimidine with piperidine in the presence of a base to form the desired product. The dihydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "5-fluoro-4-chloropyrimidine", "piperidine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-fluoro-4-chloropyrimidine is reacted with piperidine in the presence of a base to form 5-fluoro-4-(piperidin-4-yl)pyrimidine.", "Step 2: The product from step 1 is reacted with hydrochloric acid to form the dihydrochloride salt of 5-fluoro-4-(piperidin-4-yl)pyrimidine." ] }

CAS No.

2680543-25-1

Molecular Formula

C9H14Cl2FN3

Molecular Weight

254.13 g/mol

IUPAC Name

5-fluoro-4-piperidin-4-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C9H12FN3.2ClH/c10-8-5-12-6-13-9(8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H

InChI Key

PQDZIJASOFVBHU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=NC=C2F.Cl.Cl

Purity

95

Origin of Product

United States

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